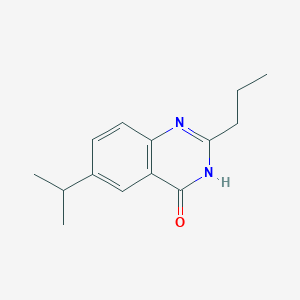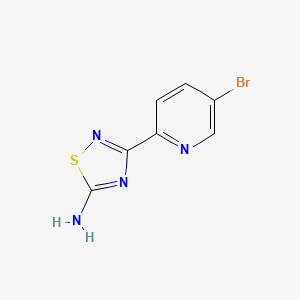
3-(5-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound characterized by its bromopyridine and thiadiazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 5-bromopyridin-2-amine with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with heating to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine position on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives at the bromine position
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents. Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism by which 3-(5-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways.
Comparación Con Compuestos Similares
5-Bromopyridine-3-acetonitrile
2-Amino-5-bromopyridine
5-Bromopyridine-3-boronic acid
Uniqueness: 3-(5-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of bromopyridine and thiadiazole groups, which confer distinct chemical and biological properties compared to other similar compounds.
This compound continues to be a subject of interest in various scientific fields, and ongoing research may uncover new applications and insights into its properties and mechanisms.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C7H5BrN4S |
|---|---|
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
3-(5-bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-4-1-2-5(10-3-4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
Clave InChI |
GLQVEHRTDLJDTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)C2=NSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


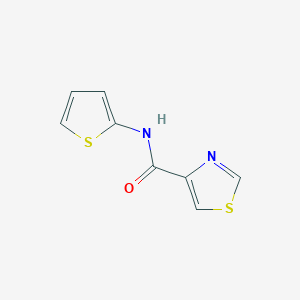
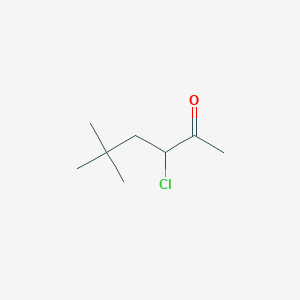
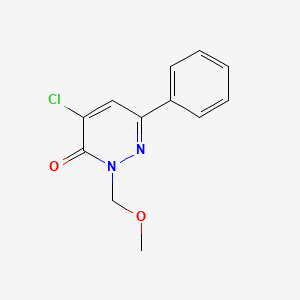

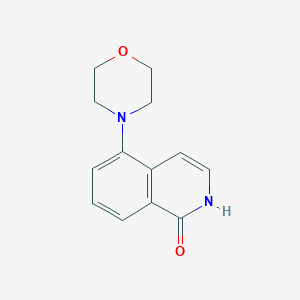
![4-[(4-Fluorooxan-4-yl)methoxy]-3-nitrobenzenesulfonamide](/img/structure/B15357513.png)
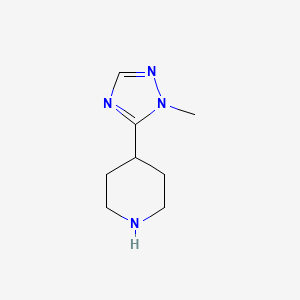
![Tert-butyl (6-(1-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B15357524.png)
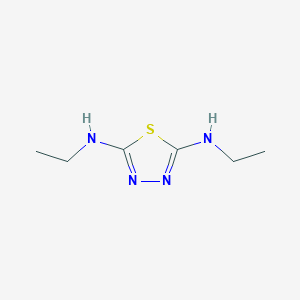
![N-[3-methyl-4-(4-methylsulfanylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B15357540.png)
![4-chloro-2-methyl-6-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15357545.png)
![Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15357553.png)
![2-(2H-benzotriazol-2-yl)-5-[(1-ethylhexyl)oxy]Phenol](/img/structure/B15357559.png)
